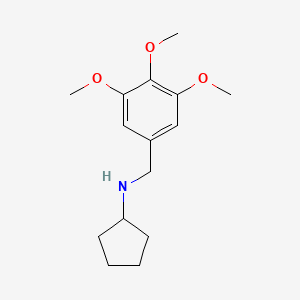

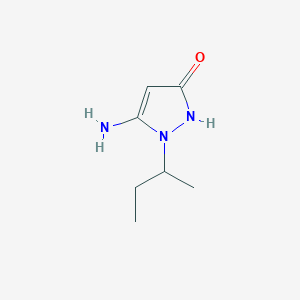

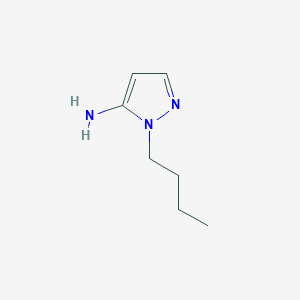

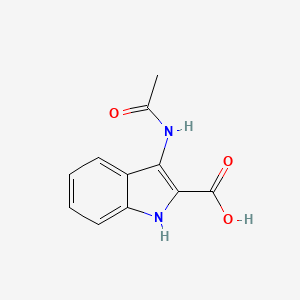

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide, also known as 4-methyl-piperazine-3-carboxamide, is a versatile organic compound with a wide range of applications in various scientific fields. It is an organic compound with the molecular formula C8H14N4O and a molecular weight of 186.22 g/mol. It is a white, crystalline solid with a melting point of 145-148°C. It is soluble in water, methanol, and ethanol, and is insoluble in chloroform and ether. 4-methyl-piperazine-3-carboxamide has a variety of uses in chemistry, biochemistry, and other scientific disciplines.

Applications De Recherche Scientifique

Proteomics Research

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a building block in the synthesis of more complex molecules that interact with proteins, aiding in the identification and understanding of protein functions and their involvement in various biological processes .

Drug Development

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. It’s particularly relevant in the creation of molecules that can cross cell membranes and reach intracellular targets .

Chemical Synthesis

In chemical synthesis, 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide is valuable due to its reactive amino group, which can undergo various chemical reactions. This makes it a versatile intermediate in the synthesis of a wide range of chemical products, including dyes, pigments, and other organic compounds .

Material Science

The compound’s molecular structure allows for its use in material science, particularly in the development of novel materials with specific properties. It can be incorporated into polymers or other materials to enhance their functionality or to impart new characteristics, such as increased durability or chemical resistance .

Biological Activity Studies

Researchers use this compound to study biological activity, especially in the context of molecular biology and pharmacology. By observing how the compound interacts with various biological systems, scientists can infer the roles of similar structures in living organisms and potentially discover new biological pathways .

Metal Complex Formation

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide: can form complexes with metals, which is significant in both analytical chemistry and medicinal chemistry. These complexes can be studied for their catalytic properties or for their potential use in medical imaging and diagnostics .

Propriétés

IUPAC Name |

3-amino-4-(4-methylpiperazin-1-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-15-4-6-16(7-5-15)11-3-2-9(12(14)17)8-10(11)13/h2-3,8H,4-7,13H2,1H3,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBRWUAYRRTAPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349578 |

Source

|

| Record name | 3-amino-4-(4-methylpiperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide | |

CAS RN |

842961-35-7 |

Source

|

| Record name | 3-amino-4-(4-methylpiperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)